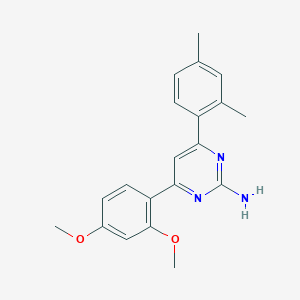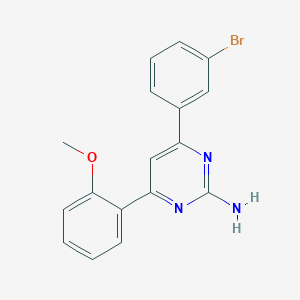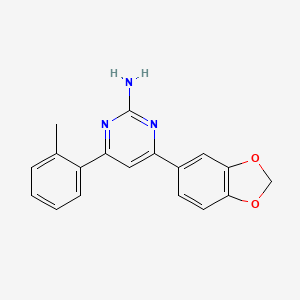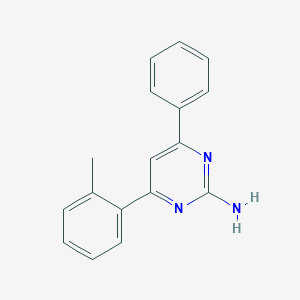
4-(2-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4-Methyl-6-thiophenylpyrimidin-2-amine) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-Methyl-6-thiophenylpyrimidin-2-amine has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmacology. It has been used in studies of enzyme inhibition, drug design, and drug delivery systems. It has also been used in studies of the mechanism of action of various compounds. Additionally, it has been used in studies of the structure-activity relationships of various compounds.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-thiophenylpyrimidin-2-amine is not fully understood. However, it is thought to interact with various enzymes and proteins in the body, which can affect their activity. It may also interact with various receptors in the body, which can affect the transmission of signals between cells.
Biochemical and Physiological Effects
4-Methyl-6-thiophenylpyrimidin-2-amine has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme tyrosine kinase, which is involved in cell signaling pathways. Additionally, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-6-thiophenylpyrimidin-2-amine has several advantages for use in laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is soluble in a variety of organic solvents, which makes it suitable for use in a wide range of experiments. However, it is not very soluble in water, which limits its use in some experiments. Additionally, it is not very stable in acidic solutions, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Methyl-6-thiophenylpyrimidin-2-amine. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted on its potential uses in medicinal chemistry, biochemistry, and pharmacology. Additionally, further research could be conducted on its potential uses in drug design and drug delivery systems. Finally, further research could be conducted on its potential uses in the structure-activity relationships of various compounds.
Métodos De Síntesis
4-Methyl-6-thiophenylpyrimidin-2-amine can be synthesized through a three-step process. The first step involves the reaction of 2-methylbenzaldehyde with thiourea to form 4-methyl-6-thiophenylpyrimidin-2-amine. The second step involves the reaction of 4-methyl-6-thiophenylpyrimidin-2-amine with ethylenediamine to form the ethylenediamine-substituted 4-methyl-6-thiophenylpyrimidin-2-amine. The third step involves the reaction of the ethylenediamine-substituted 4-methyl-6-thiophenylpyrimidin-2-amine with ethylenediamine to form the final product.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-5-2-3-6-11(10)12-9-13(18-15(16)17-12)14-7-4-8-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYICBYMTHZWKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














